molecular formula C13H13NO3 B3147797 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid CAS No. 63136-17-4

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid

Cat. No.: B3147797
CAS No.: 63136-17-4
M. Wt: 231.25 g/mol
InChI Key: KGDOGYITTVCUJA-UHFFFAOYSA-N
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Description

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is a small molecule known for its ability to bind to the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein found on the surface of cells, and its activation leads to various cellular responses, including cell proliferation, differentiation, and migration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core structure but lacks the propan-2-yl and carboxylic acid groups.

    8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8-position instead of the propan-2-yl group.

    Quinoline-3-carboxylic acid: Lacks the hydroxyl and propan-2-yl groups but shares the carboxylic acid functionality.

Uniqueness: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to bind to EGFR and modulate signaling pathways sets it apart from other quinoline derivatives .

Biological Activity

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is a derivative of the quinoline family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with hydroxyl and carboxylic acid functional groups, contributing to its biological activity. Various synthetic routes have been explored to produce this compound and its derivatives. For instance, quinoline derivatives have been synthesized through methods such as the Doebner reaction and Knoevenagel condensation, which have shown promising yields and purity levels .

Anticancer Activity

Research indicates that derivatives of 4-hydroxyquinolines exhibit selective cytotoxicity against cancer cells. A study demonstrated that certain derivatives showed significant activity against doxorubicin-resistant colon adenocarcinoma cell lines while sparing normal fibroblasts . The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.

Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
This compoundDoxorubicin-sensitive colon adenocarcinoma105
Doxorubicin-resistant colon adenocarcinoma510

Antimicrobial Activity

The antimicrobial properties of 4-hydroxyquinoline derivatives have been extensively studied. Compounds from this class have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The mechanism involves chelation of metal ions essential for bacterial growth .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundPseudomonas aeruginosa22
Klebsiella pneumoniae25

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines in models of autoimmune disorders, suggesting a role in treating conditions like multiple sclerosis .

Case Studies and Research Findings

  • Cytotoxicity Study : A recent investigation into the cytotoxic effects of various hydroxyquinoline derivatives revealed that this compound exhibited selective toxicity towards resistant cancer cells while maintaining low toxicity towards normal cells .
  • Antimicrobial Testing : In a study assessing the antibacterial activity of quinoline derivatives, the compound showed significant inhibition against pathogenic bacteria, outperforming several standard antibiotics .
  • Anti-inflammatory Mechanism : Research has indicated that derivatives like this compound can modulate immune responses by inhibiting specific signaling pathways involved in inflammation, which could be beneficial in treating autoimmune diseases .

Properties

IUPAC Name

4-oxo-8-propan-2-yl-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7(2)8-4-3-5-9-11(8)14-6-10(12(9)15)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDOGYITTVCUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207998
Record name 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63136-17-4
Record name 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63136-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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